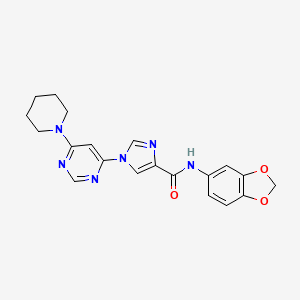
2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid” is a chemical compound with the molecular formula C13H13NO2 . It has a molecular weight of 215.25 . The IUPAC name for this compound is 2-(2,5-dimethylpyrrol-1-yl)benzoic acid .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic heterocycle, and a benzoic acid group . The SMILES string for this compound isCc1ccc(C)n1-c2ccccc2C(O)=O . Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 215.25 . The InChI key for this compound isZLYUUANOICYAAL-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques : The compound has been synthesized through various methods. For instance, Idhayadhulla et al. (2010) detailed the synthesis of a related compound, ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, using the amination method and characterized it using IR, 1H-NMR, 13C-NMR, mass spectral data, and elemental analysis (Idhayadhulla, Kumar, & Nasser, 2010).
Cycloaddition Reactions : Cardoso et al. (2006) demonstrated the 1,3-dipolar cycloaddition of dimethyl acetylenedicarboxylate with nonstabilized azomethine ylides, generated from similar 1,3-thiazolidine-4-carboxylic acids, leading to pyrrolo[1,2-c]thiazole derivatives (Cardoso et al., 2006).
Chemical Transformations
Heterocyclization Approaches : Vovk et al. (2010) described the preparation of pyrrole derivatives, including the addition of a pyrrole ring to a structure similar to the compound , using methods like chloroacylation and heterocyclization (Vovk, Pinchuk, Tolmachov, & Gakh, 2010).
Derivative Synthesis : Žugelj et al. (2009) transformed a compound related to 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid into thiazole-5-carboxylates, demonstrating the versatility in synthesizing various derivatives (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009).
Biological and Pharmacological Applications
Antileukemic Activity : Ladurée et al. (1989) investigated derivatives of dimethyl 5-(2-thienyl)pyrrolo[1,2-c]thiazole, a structurally related compound, for antileukemic activity, suggesting potential pharmacological applications (Ladurée, Lancelot, Robba, Chenu, & Mathé, 1989).
Antimicrobial and Antitubercular Agents : New derivatives of pyrrole, including those with thiazole and pyrrolidine moieties, were synthesized and evaluated for their antimicrobial and antitubercular properties, indicating the relevance of this class of compounds in medicinal chemistry (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its biological activity. For instance, related compounds have shown promising antibacterial and antitubercular properties . Therefore, “2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid” could potentially be studied for similar properties.
Eigenschaften
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-6-3-4-7(2)12(6)10-11-8(5-15-10)9(13)14/h3-5H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTLOXQPYQDVCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC(=CS2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)benzamide](/img/structure/B2409786.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2409788.png)
![(2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2409790.png)
![2-[2-(4-acetylanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2409791.png)




![1'-(2-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2409797.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2409799.png)


